

ATTO 390: A Technical Guide to Quantum Yield and Fluorescence Lifetime

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Compound of Interest

Compound Name: ATTO 390

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye **ATTO 390**, specifically focusing on its quantum yield and fluorescence lifetime. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.

Core Photophysical Properties of ATTO 390

ATTO 390 is a fluorescent label with a coumarin structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.^{[1][2][3][4][5]} These characteristics make it a valuable tool for various life science applications, including the labeling of DNA, RNA, and proteins.^{[1][2]} The dye is moderately hydrophilic and can be efficiently excited in the range of 360 to 410 nm, making it compatible with common light sources such as a mercury arc lamp (365 nm and 405 nm lines).^[5]

The key quantitative photophysical parameters of **ATTO 390** are summarized in the table below for easy reference and comparison.

Parameter	Value	Notes
Fluorescence Quantum Yield (Φ_f)	90% (0.90)	In aqueous solution for the carboxy derivative.[1][2][6]
Fluorescence Lifetime (τ_{fl})	5.0 ns	In Phosphate Buffered Saline (PBS), pH 7.4.[7]
Excitation Maximum (λ_{ex})	390 nm	In aqueous solution.[1][2][6]
Emission Maximum (λ_{em})	479 nm	In aqueous solution.[1][2][6][7]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	At the absorption maximum.[1][2][6][7]
Stokes Shift	89 nm	The difference between the excitation and emission maxima.[6]

Experimental Protocols

While the precise experimental protocols used by the manufacturer to determine the exact photophysical parameters of **ATTO 390** are not publicly detailed, this section outlines representative, industry-standard methodologies for measuring the fluorescence quantum yield and lifetime of a similar fluorescent dye.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.[8]

1. Materials and Instrumentation:

- Spectrofluorometer: Capable of recording corrected emission spectra.
- UV-Vis Spectrophotometer: For measuring absorbance.
- Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to **ATTO 390**. For **ATTO 390**, a suitable standard could be Quinine Sulfate in 0.1 M H_2SO_4 ($\Phi_f \approx 0.54$).[9]

- Solvent: Spectroscopic grade solvent. For the carboxy derivative of **ATTO 390**, this would typically be water or a buffer like PBS (pH 7.4).[1][7]
- Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Procedure:

- Sample Preparation: Prepare a series of dilutions of both the **ATTO 390** sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[10]
- Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength (e.g., 390 nm for **ATTO 390**).
- Fluorescence Measurement:
 - Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
 - Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
 - Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.
- Data Analysis:
 - Integrate the area under the corrected fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:
$$\Phi_x = \Phi_{std} * (m_x / m_{std}) * (n_x^2 / n_{std}^2)$$
 - Where Φ_{std} is the quantum yield of the standard, m_x and m_{std} are the slopes of the linear fits to the data for the sample and standard, respectively, and n_x and n_{std} are the refractive indices of the sample and standard solutions (if different solvents are used).[8]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using the time-correlated single photon counting (TCSPC) technique, which records the time delay between the excitation pulse and the detection of the emitted photon.[11][12][13]

1. Materials and Instrumentation:

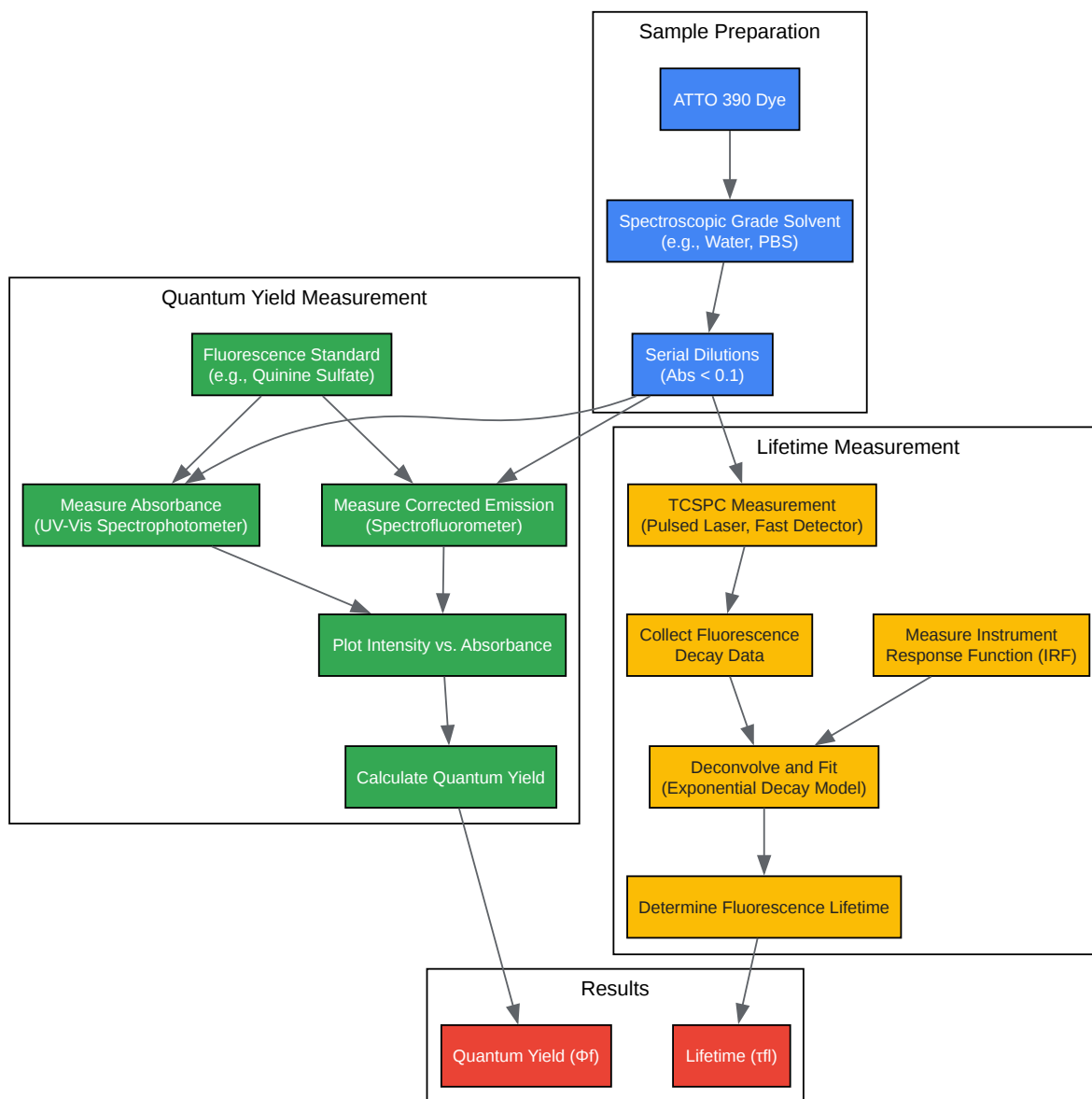
- Pulsed Light Source: A laser or LED with a high repetition rate (MHz range) and a pulse width significantly shorter than the expected fluorescence lifetime. For **ATTO 390**, a pulsed diode laser emitting around 390 nm would be suitable.
- TCSPC System: Including a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC), and data acquisition software.[\[11\]](#)[\[14\]](#)[\[15\]](#)
- Monochromator or Bandpass Filter: To isolate the fluorescence emission from scattered excitation light.
- Sample Holder: A temperature-controlled cuvette holder.

2. Procedure:

- Instrument Response Function (IRF) Measurement: Replace the sample with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the instrument's response function. This is crucial for accurate lifetime determination.
- Sample Measurement:
 - Place the **ATTO 390** solution in the sample holder.
 - Set the excitation source to the desired wavelength and repetition rate.
 - Collect photon arrival time data until a sufficient number of counts are accumulated in the peak channel to form a smooth decay curve.
- Data Analysis:
 - The collected data is a histogram of photon counts versus time.
 - The fluorescence decay is analyzed by fitting the experimental data to a multi-exponential decay model, after deconvolution with the measured IRF. The decay is typically described by:
 - $I(t) = \sum \alpha_i * \exp(-t / \tau_i)$
 - Where $I(t)$ is the intensity at time t , α_i is the amplitude of the i -th component, and τ_i is the lifetime of the i -th component. For a single exponential decay, the equation simplifies to $I(t) = \alpha * \exp(-t / \tau)$.
 - The quality of the fit is assessed by statistical parameters such as chi-squared (χ^2).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like **ATTO 390**.



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Caption: Workflow for Photophysical Characterization of **ATTO 390**.

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